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Cat. No.: B127751 Get Quote

An In-depth Technical Guide to the Chemical Properties of 5-Hydroxyomeprazole

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Hydroxyomeprazole is the primary and pharmacologically inactive human metabolite of

omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal

disorders.[1][2] The formation of 5-Hydroxyomeprazole is a critical step in the clearance of

omeprazole from the body.[1] This process is predominantly catalyzed by the polymorphic

cytochrome P450 enzyme, CYP2C19.[3][4] Consequently, the pharmacokinetics of omeprazole

and the plasma concentration of 5-Hydroxyomeprazole can vary significantly among

individuals depending on their CYP2C19 genotype.[4]

This technical guide provides a comprehensive overview of the core chemical and physical

properties of 5-Hydroxyomeprazole. It includes quantitative physicochemical data, detailed

experimental protocols for property determination, and diagrams illustrating its metabolic

formation and analytical workflows.

Chemical and Physical Properties
5-Hydroxyomeprazole is classified as a sulfinylbenzimidazole.[5] It is structurally similar to its

parent compound, omeprazole, with the addition of a hydroxyl group on the pyridine ring, which

increases its hydrophilicity.[2] The key identifiers and physicochemical properties are

summarized in the tables below.
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Molecular Identifiers
Identifier Value Source(s)

IUPAC Name

[4-methoxy-6-[(6-methoxy-1H-

benzimidazol-2-

yl)sulfinylmethyl]-5-methyl-3-

pyridinyl]methanol

[6]

Synonyms
5-Hydroxymethylomeprazole,

5-hydroxy OMEP
[3][6]

CAS Number 92340-57-3 [3]

Molecular Formula C₁₇H₁₉N₃O₄S [3]

Molecular Weight 361.42 g/mol [7]

InChIKey
CMZHQFXXAAIBKE-

UHFFFAOYSA-N
[3]

SMILES

CC1=C(C(=CN=C1CS(=O)C2

=NC3=C(N2)C=C(C=C3)OC)C

O)OC

[5]

Physicochemical Data
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Property Value Method Source(s)

Physical Form

Solid. Off-white to

pale yellow or white to

pale brown.

Visual Inspection -

Melting Point 144-146 °C Capillary Method -

pKa (Strongest Acidic) 9.29
Predicted

(ChemAxon)
[5]

pKa (Strongest Basic) 3.93
Predicted

(ChemAxon)
[5]

Water Solubility 0.75 g/L Predicted (ALOGPS) [5]

LogP 1.05 - 1.15
Predicted (ALOGPS,

ChemAxon)
[5]

UV λmax 205, 302 nm UV Spectroscopy [3]

Solubility (Organic)

DMF: 20

mg/mLDMSO: 10

mg/mLEthanol: 2

mg/mL

Experimental [3]

Metabolic Pathway
The primary metabolic pathway for omeprazole is hydroxylation at the 5-position of the pyridine

ring to form 5-Hydroxyomeprazole. This reaction is almost exclusively mediated by the

CYP2C19 enzyme in the liver. A secondary pathway, sulfoxidation, is catalyzed by CYP3A4 to

form omeprazole sulfone. The efficiency of the CYP2C19 pathway is a major determinant of

omeprazole's therapeutic efficacy and inter-individual variability.[8][9]
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Figure 1: Primary metabolic pathways of Omeprazole.

Experimental Protocols
The determination of key chemical properties requires standardized experimental procedures.

The following sections detail common methodologies used for pharmaceutical compounds like

5-Hydroxyomeprazole.

Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is determined by monitoring pH changes in a solution

during titration with a standardized acid or base.[10][11]

Methodology:

Preparation: A 1 mM solution of 5-Hydroxyomeprazole is prepared in purified water,

potentially with a co-solvent if solubility is low. The ionic strength is kept constant using a

background electrolyte, such as 0.15 M KCl.[10]

Calibration: The pH meter and electrode are calibrated using at least three standard aqueous

buffers (e.g., pH 4, 7, and 10).[10]
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Titration: The sample solution is placed in a temperature-controlled vessel (25 °C) on a

magnetic stirrer. The solution is purged with nitrogen to remove dissolved CO₂.[11]

Data Collection: The solution is titrated with standardized 0.1 M HCl or 0.1 M NaOH. The pH

is recorded after each incremental addition of titrant, allowing the system to equilibrate at

each step.[10]

Analysis: The pKa is determined from the titration curve. It corresponds to the pH at the half-

equivalence point or is calculated by analyzing the inflection point of the curve. The

experiment is performed in triplicate to ensure reproducibility.[10]

Determination of Aqueous Solubility by Shake-Flask
Method
This is the gold-standard method for determining thermodynamic equilibrium solubility.[12][13]

Methodology:

Preparation: An excess amount of solid 5-Hydroxyomeprazole is added to a vial containing

a known volume of a specific aqueous buffer (e.g., pH 1.2, 4.5, 6.8).[12]

Equilibration: The vials are sealed and placed in a mechanical shaker or agitator in a

temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-

72 hours) to ensure equilibrium is reached.[14][15]

Separation: After equilibration, the suspension is allowed to settle. An aliquot of the

supernatant is carefully removed and filtered (e.g., through a 0.45 µm filter) or centrifuged to

separate the undissolved solid.[16]

Quantification: The concentration of dissolved 5-Hydroxyomeprazole in the clear filtrate or

supernatant is determined using a validated analytical method, such as High-Performance

Liquid Chromatography (HPLC) with UV detection.[13]

Reporting: The solubility is reported in units such as mg/mL or µg/mL for each pH condition.
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Figure 2: Workflow for the Shake-Flask Solubility method.

Determination of Melting Point
The melting point provides information on the purity and identity of a crystalline solid.[17]

Methodology:

Sample Preparation: A small amount of finely powdered, dry 5-Hydroxyomeprazole is

packed into a thin-walled capillary tube to a height of 1-2 mm.[1][18]

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a heated

metal block or Thiele tube with oil bath) alongside a calibrated thermometer.[17]
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Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the

expected melting point.

Measurement: The heating rate is then slowed to 1-2 °C per minute.[17] The temperature at

which the first drop of liquid appears (T1) and the temperature at which the entire sample

becomes a clear liquid (T2) are recorded.[1]

Reporting: The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0

°C) is indicative of high purity.[17]

In Vitro Metabolism Assay (CYP2C19)
This assay evaluates the metabolic conversion of a substrate by a specific enzyme, typically

using human liver microsomes (HLMs) which are rich in CYP enzymes.[19]

Methodology:

Incubation Mixture: A typical incubation mixture (total volume ~100-200 µL) in a phosphate

buffer (pH 7.4) includes:

Human Liver Microsomes (e.g., 0.1 mg/mL)[20]

Omeprazole (substrate)

An NADPH-regenerating system (cofactor for CYP activity)[20]

Reaction: The reaction is initiated by adding the substrate or the NADPH system after a brief

pre-incubation period at 37 °C.[20]

Termination: After a set time (e.g., 30 minutes), the reaction is stopped ("quenched") by

adding a cold organic solvent like acetonitrile, which also serves to precipitate proteins.[20]

Sample Processing: The quenched mixture is centrifuged to pellet the precipitated proteins.

Analysis: The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography-

Tandem Mass Spectrometry) method to quantify the amount of 5-Hydroxyomeprazole
formed.[19]
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Spectroscopic Analysis
Spectroscopic data is fundamental for confirming the chemical structure and identity of 5-

Hydroxyomeprazole.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) has been used to

confirm the elemental composition of 5-Hydroxyomeprazole and to identify its degradation

products under acidic conditions.[21][22] This technique provides precise mass-to-charge

ratio data essential for structural elucidation.

UV Spectroscopy: The molecule exhibits maximum absorbance (λmax) at 205 nm and 302

nm in solution, which is characteristic of its chromophoric structure.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique would provide detailed information about the

number and types of hydrogen atoms in the molecule, including their chemical

environment and connectivity. Specific signals would be expected for the aromatic protons

on the benzimidazole and pyridine rings, the methoxy groups, the methyl group, and the

methylene protons of the hydroxymethyl and sulfinylmethyl groups.

¹³C NMR (Carbon-13 NMR): This analysis would identify all unique carbon atoms in the

structure, providing complementary information to the ¹H NMR. (Note: While these NMR

techniques are standard for structural confirmation, specific experimental peak lists and

assignments for 5-Hydroxyomeprazole are not readily available in public databases.)

Infrared (IR) Spectroscopy: An IR spectrum would reveal the presence of key functional

groups. Expected characteristic absorption bands would include O-H stretching (from the

alcohol and N-H), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (from the

heteroaromatic rings), and a strong S=O stretching band for the sulfoxide group. (Note:

Specific experimental IR spectral data for 5-Hydroxyomeprazole is not readily available in

public databases.)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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